molecular formula C17H15NO3 B3031259 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione CAS No. 217493-71-5

2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione

Cat. No. B3031259
M. Wt: 281.3 g/mol
InChI Key: GTFIXYRYXVQGML-UHFFFAOYSA-N
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Description

The compound "2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione" is a derivative of isoquinoline-1,3-dione, a scaffold that has been explored for various biological activities. The methoxy-benzyl group attached to the isoquinoline dione structure could potentially influence its chemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery.

Synthesis Analysis

The synthesis of isoquinoline-1,3-dione derivatives has been achieved through various methods. For instance, a visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones has been reported, which involves a tandem radical cyclization and sulfonylation reaction catalyzed by fac-Ir(ppy)3 at room temperature . Additionally, a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been developed to generate isoquinoline-1,3(2H,4H)-dione derivatives through oxidative cross-coupling followed by radical addition . These methods provide a foundation for the synthesis of various substituted isoquinoline-1,3-diones, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of isoquinoline-1,3-dione derivatives has been characterized using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of a related compound, 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione, has been determined, revealing the planarity of the central β-lactam ring and its dihedral angles with adjacent phenyl rings . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound.

Chemical Reactions Analysis

Isoquinoline-1,3-dione derivatives participate in various chemical reactions. The presence of the dione moiety allows for chelation with metal ions, as seen in the magnesium chelating properties of 2-hydroxyisoquinoline-1,3(2H,4H)-diones, which form complexes with Mg(2+) and Mn(2+) . Moreover, the reactivity of these compounds towards different reagents, such as sulfonyl chlorides and aliphatic aldehydes, has been exploited to introduce various substituents onto the isoquinoline-1,3-dione core .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline-1,3-dione derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a methoxy group can affect the compound's solubility, crystallinity, and intermolecular interactions, as evidenced by the structural analysis of methoxy-substituted benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-ones . Additionally, the biological properties, such as the inhibition of HIV-1 integrase and reverse transcriptase ribonuclease H by 2-hydroxyisoquinoline-1,3(2H,4H)-diones, highlight the importance of the isoquinoline-1,3-dione scaffold in drug discovery .

Scientific Research Applications

Synthesis and Characterization

  • One-Step Synthesis: The compound has been synthesized through a one-step ring closure reaction of 2-(2-acetamino-5-methoxyphenyl)benzo[de]isoquinoline-1,3-dione under acidic conditions. This synthesis was characterized using HRMS, NMR spectra analyses, and single crystal X-ray diffraction, demonstrating its molecular structure and intermolecular interactions (Lu & He, 2012).

Chemical Properties and Reactions

  • Sequential Preparation: A study focused on the "one-pot" sequential preparation of isoquinoline-1,3(2H,4H)-dione derivatives, highlighting the compound’s relevance in drug discovery due to its synthesis efficiency and broad substrate scope (Tang et al., 2017).
  • Visible Light-Promoted Synthesis: A visible-light-promoted synthesis method has been developed for creating heterocyclic derivatives of this compound. This process involves reactions catalyzed by fac-Ir(ppy)3 at room temperature, showcasing an advanced approach in the synthesis of these derivatives (Liu et al., 2016).

Biological Applications

  • HIV-1 Inhibitor: Research has discovered that derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a related compound, can inhibit the HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This suggests potential antiviral applications for similar compounds (Billamboz et al., 2011).

Additional Applications

  • Drug Discovery and Synthesis Reviews: The compound has been the subject of extensive research in drug discovery, with various studies summarizing different synthetic methods, showcasing its versatility and importance in the field of medicinal chemistry (Niu & Xia, 2022).

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-21-14-8-6-12(7-9-14)11-18-16(19)10-13-4-2-3-5-15(13)17(18)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFIXYRYXVQGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363084
Record name 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione

CAS RN

217493-71-5
Record name 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methoxybenzylamine (8.3 g) was added to homophthalic anhydride (8.1 g). The mixture was stirred at 180° C. overnight. Water was added to the reaction solution. The mixture was then extracted with ethyl acetate. The organic layer was then dried over anhydrous magnesium sulfate. The solvent was removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=8:2) to give 2-(4-methoxybenzyl)-4H-isoquinoline-1,3-dione (11.8 g).
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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